2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride

Description

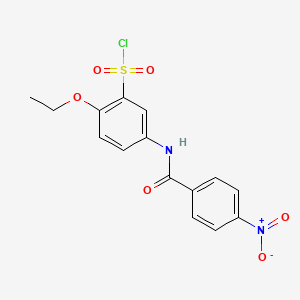

2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative characterized by an ethoxy group at the 2-position and a 4-nitro-benzoylamino substituent at the 5-position. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis, particularly as intermediates for sulfonamide formation.

Properties

IUPAC Name |

2-ethoxy-5-[(4-nitrobenzoyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O6S/c1-2-24-13-8-5-11(9-14(13)25(16,22)23)17-15(19)10-3-6-12(7-4-10)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYPCNUGBBNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374478 | |

| Record name | 2-Ethoxy-5-(4-nitrobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680617-98-5 | |

| Record name | 2-Ethoxy-5-[(4-nitrobenzoyl)amino]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680617-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-(4-nitrobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride is a chemical compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula

- Molecular Formula : C15H13ClN2O6S

- Molecular Weight : 364.79 g/mol

Structure

The compound features a sulfonyl chloride group, which is known for its reactivity in various chemical processes. The presence of the nitro group and the ethoxy substituent enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl chloride moiety can form covalent bonds with nucleophilic sites on these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .

Research Findings

Recent studies have highlighted the compound's potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. For example, it has been shown to affect the proliferation of cancer cells in vitro, suggesting a role in cancer therapy development .

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells.

- The compound induced apoptosis in these cells, characterized by increased caspase activity and DNA fragmentation.

- Mechanistic Insights :

Toxicological Information

The compound is classified as corrosive and can cause severe skin and eye irritation upon contact. Inhalation may lead to respiratory issues, including coughing and shortness of breath. Chronic exposure could potentially affect liver function and thyroid health .

Scientific Research Applications

Overview

2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride, with the CAS number 680617-98-5, is a sulfonyl chloride compound that has garnered attention in various scientific research fields. Its unique chemical structure enables it to serve as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into other molecules. This property is crucial for the development of various chemical entities, including:

- Pharmaceuticals : It acts as an intermediate in the synthesis of bioactive compounds, enhancing their pharmacological properties.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides, contributing to the efficacy of these products.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The nitro group enhances electron-withdrawing properties, which can increase the reactivity of the compound towards biological targets.

- Antimicrobial Properties : The sulfonyl chloride functionality allows for modifications that can lead to compounds with significant antimicrobial activity, making it a candidate for further research in antibiotic development.

Chemical Biology

This compound can be employed in chemical biology as a tool for studying enzyme mechanisms and protein interactions:

- Enzyme Inhibitors : Its ability to form covalent bonds with amino acid residues makes it suitable for designing enzyme inhibitors. For instance, it can be used to probe active sites of serine proteases or other enzymes involved in disease processes.

- Labeling Agents : The reactive sulfonyl chloride group can be utilized for labeling biomolecules, facilitating studies on protein dynamics and interactions within cellular systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases demonstrated that modifications of this compound could effectively inhibit enzyme activity. The study highlighted its potential as a lead compound for developing specific inhibitors targeting diseases characterized by dysregulated protease activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Reaction with Amines

Primary and secondary amines react readily with the sulfonyl chloride group to form sulfonamides. For example:

-

Conditions : Reactions typically occur in anhydrous solvents (e.g., THF, DCM) with a base (e.g., triethylamine) to neutralize HCl .

-

Example : Reaction with aniline derivatives yields N-aryl sulfonamides, which are precursors for pharmaceuticals .

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Aniline | N-Phenylsulfonamide | 85–92% | THF, 0°C, Et₃N |

| Piperidine | N-Piperidinylsulfonamide | 78% | DCM, RT, 2 eq. Et₃N |

Reaction with Alcohols

Alcohols convert the sulfonyl chloride to sulfonate esters:

Hydrolysis

Hydrolysis of the sulfonyl chloride group produces sulfonic acids under aqueous conditions:

-

Kinetics : The electron-withdrawing nitro group accelerates hydrolysis by increasing the electrophilicity of the sulfur atom .

-

Applications : Sulfonic acids derived from this compound serve as intermediates in dye synthesis .

Participation in Multicomponent Reactions

The nitro and sulfonyl groups enable participation in Petasis-like reactions for synthesizing β-amino alcohols or heterocycles:

-

Example : Reacting with boronic acids and amines under catalytic conditions yields substituted benzamide derivatives .

Functional Group Compatibility and Stability

-

Nitro Group Stability : The para-nitro group remains intact under standard reaction conditions but may be reduced to an amine under hydrogenation (e.g., H₂/Pd-C) .

-

Ethoxy Group : The ethoxy substituent is stable in acidic and basic conditions but can undergo demethylation with strong nucleophiles (e.g., BBr₃) .

Comparative Reactivity with Analogues

The nitro group significantly alters reactivity compared to fluoro- or methyl-substituted analogs:

| Compound | Electrophilicity | Hydrolysis Rate | Sulfonamide Yield |

|---|---|---|---|

| 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride | High | Fast | 85–92% |

| 2-Ethoxy-5-(4-fluoro-benzoylamino)-benzenesulfonyl chloride | Moderate | Moderate | 75–80% |

| 2-Ethoxy-5-(4-methyl-benzoylamino)-benzenesulfonyl chloride | Low | Slow | 60–65% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

| Compound Name | Substituents at Position 5 | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride | 4-nitro-benzoylamino | C₁₅H₁₂ClN₂O₆S | ~395.78 (estimated) | Not provided |

| 2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl chloride | 3-methyl-4-nitro-benzoylamino | C₁₆H₁₄ClN₂O₆S | 409.81 (listed) | 680618-07-9 |

| Benzenesulfonyl chloride (parent compound) | None | C₆H₅ClO₂S | 176.62 | 98-09-9 |

Key Observations :

Key Observations :

- The parent compound, benzenesulfonyl chloride, exhibits severe skin/eye corrosion (H314/H318) and systemic toxicity (H371), necessitating stringent handling protocols such as PPE and controlled storage .

- Fluorinated analogs (e.g., perfluorooctyl derivatives) are regulated under TSCA due to environmental persistence, but their acute toxicity data remain less documented compared to non-fluorinated derivatives .

- No carcinogenicity data are available for this compound, unlike nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which are potent bladder carcinogens in rodents .

Preparation Methods

Chlorosulfonation of 2-Ethoxyaniline Derivatives

- Starting Material: 2-ethoxyaniline or related derivatives.

- Reagents: Chlorosulfonic acid (ClSO3H) and/or thionyl chloride (SOCl2).

- Conditions: The reaction is typically conducted under an ice bath or below 20°C to control the exothermic chlorosulfonation process. The mixture is stirred for 0.5 to 1 hour at low temperature, followed by stirring at room temperature for up to 1 hour.

- Work-up: The reaction mixture is quenched by slow addition into ice water, followed by extraction with an organic solvent such as dichloromethane. The organic phase is washed with saturated saline and dried over anhydrous sodium sulfate.

- Outcome: Formation of 2-ethoxy-5-sulfonyl chloride intermediate.

Formation of the Amide Bond with 4-Nitrobenzoyl Group

- Amide Coupling: The sulfonyl chloride intermediate reacts with 4-nitrobenzamide or a related amine derivative to form the amide linkage.

- Solvent: Ethanol or other suitable organic solvents.

- Conditions: The reaction is often performed under reflux for several hours (e.g., 3 hours) to ensure complete coupling.

- Purification: The product is filtered, washed, and recrystallized from solvents such as ethyl acetate or ethanol to obtain the pure compound.

Alternative Synthetic Routes for Key Intermediates

Synthesis of 5-Nitro-2-chlorobenzenesulfonyl Chloride Intermediate

A crucial intermediate in the synthesis is 5-nitro-2-chlorobenzenesulfonyl chloride, prepared via a green chemical method:

- Raw Materials: 5-nitro-2-chlorobenzenesulfonic acid and bis(trichloromethyl)carbonate (BTC).

- Catalyst/Base: Organic bases such as pyridine or triethylamine.

- Solvent: Organic solvents including tetrahydrofuran (THF), 2-methyltetrahydrofuran, dichloromethane, chloroform, or toluene.

- Reaction Conditions: 25–80°C for 2–8 hours.

- Advantages: This method offers safe, low-cost, high-yield production with minimal waste and environmental impact, representing a green chemistry approach.

Synthesis of 4-Nitrobenzenesulfonyl Chloride via Disulfide Intermediate

Another method for preparing the nitrobenzoyl sulfonyl chloride moiety involves:

- Step 1: Formation of sodium disulfide (Na2S2) by refluxing sodium sulfide with sulfur in an organic solvent.

- Step 2: Reaction of Na2S2 with 4-nitrochlorobenzene, followed by chlorination with chlorine gas in the presence of dichloroethane and water.

- Step 3: Treatment of the chlorinated intermediate with thionyl chloride and DMF at 40°C for 3 hours.

- Work-up: Includes washing, neutralization, extraction, and crystallization steps.

- Features: This method is noted for simple operation, low cost, and high yield of 4-nitrobenzenesulfonyl chloride, a key precursor.

Summary Table of Preparation Methods

| Step | Key Reaction | Reagents & Conditions | Outcome | Advantages |

|---|---|---|---|---|

| 1 | Chlorosulfonation of 2-ethoxyaniline | Chlorosulfonic acid, SOCl2; 0–20°C, 1–2 h | 2-Ethoxy-5-sulfonyl chloride intermediate | Controlled reaction, high selectivity |

| 2 | Amide formation with 4-nitrobenzoyl moiety | 4-nitrobenzamide, ethanol, reflux 3 h | Target compound this compound | High purity, good yield |

| Alternative 1 | Sulfonyl chloride synthesis via BTC | 5-nitro-2-chlorobenzenesulfonic acid, BTC, pyridine, THF; 25–80°C, 2–8 h | 5-Nitro-2-chlorobenzenesulfonyl chloride | Green chemistry, low waste |

| Alternative 2 | Disulfide route to 4-nitrobenzenesulfonyl chloride | Na2S + S reflux, Cl2 chlorination, SOCl2/DMF treatment | 4-Nitrobenzenesulfonyl chloride | Simple, low cost, high yield |

Research Findings and Notes

- The sulfonyl chloride group is highly reactive, necessitating careful temperature control during chlorosulfonation to avoid side reactions or decomposition.

- The use of bis(trichloromethyl)carbonate (BTC) as a chlorosulfonylating agent is innovative, offering a greener alternative to traditional reagents like chlorosulfonic acid or sulfuryl chloride.

- The disulfide intermediate method provides a robust route for preparing nitro-substituted benzenesulfonyl chlorides with good purity and yield, suitable for scale-up.

- Purification typically involves aqueous washes, neutralization, and organic solvent recrystallization to achieve high product quality.

- Safety precautions are critical due to the reactive sulfonyl chloride and chlorinating reagents used; appropriate personal protective equipment and ventilation are mandatory.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-(4-nitro-benzoylamino)-benzenesulfonyl chloride?

- The compound can be synthesized via sequential functionalization of a benzene ring. A typical route involves:

Chlorosulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions .

Nitrobenzoylamino Introduction : Coupling 4-nitrobenzoyl chloride to the sulfonyl chloride intermediate via nucleophilic substitution, requiring anhydrous conditions and a base like pyridine to scavenge HCl .

Ethoxy Group Installation : Alkylation of a hydroxyl group using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic methods are critical for characterizing this compound?

- IR Spectroscopy : Confirm sulfonyl chloride (S=O asymmetric stretch ~1370 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- NMR :

- ¹H NMR: Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂). Aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR: Sulfonyl chloride carbon resonates at ~55–60 ppm, while the nitrobenzoyl carbonyl appears at ~168 ppm .

- Melting Point : Compare with literature values; discrepancies may indicate impurities (e.g., unreacted intermediates) .

Q. How should this compound be stored to ensure stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. Sulfonyl chlorides hydrolyze readily; use anhydrous solvents (e.g., dry DCM) during handling .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety in cross-coupling reactions?

- The electron-withdrawing nitro group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the bulky benzoylamino group may reduce reactivity in bulky nucleophiles .

- Methodological Tip : Optimize reaction conditions (e.g., use DMAP as a catalyst or elevated temperatures) to enhance coupling efficiency .

Q. How can contradictory data on reaction yields be resolved when synthesizing derivatives of this compound?

- Case Study : If yields vary across batches:

Purity Analysis : Use HPLC to check starting material purity; impurities like residual moisture can hydrolyze sulfonyl chloride .

Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DMF) to optimize solubility and reaction kinetics .

Catalyst Optimization : Evaluate bases (e.g., triethylamine vs. DBU) to improve deprotonation of nucleophiles .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis using this compound?

- Byproduct Source : Hydrolysis of sulfonyl chloride to sulfonic acid (due to trace moisture) or over-alkylation of the ethoxy group.

- Solutions :

- Use molecular sieves or anhydrous MgSO₄ to scavenge water .

- Employ stepwise temperature control: Low temperatures (0–5°C) during sulfonamide formation, followed by gradual warming to room temperature .

Q. What are the potential applications of this compound in medicinal chemistry?

- Sulfonamide Prodrugs : React with amines to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) .

- Targeted Drug Delivery : The nitro group can be reduced to an amine in vivo for selective activation in hypoxic environments (e.g., cancer therapeutics) .

Methodological Tables

| Characterization Data | Observed Value | Reference |

|---|---|---|

| Melting Point | 165–168°C (lit. 167–170°C) | |

| IR S=O Stretch | 1365 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.